2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide
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Overview
Description
2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide typically involves the reaction of 2-chloroacetamide with a thiazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form thioethers or amines under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of thiazole derivatives with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or modulate biological pathways involved in diseases such as cancer and infectious diseases .
Industry: In the industrial sector, it is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2,5-Dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness: 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the butan-2-yl group can also affect its solubility and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c1-3-9(2,12-7(13)6-10)8-11-4-5-14-8/h4-5H,3,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGLMOKGUURJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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